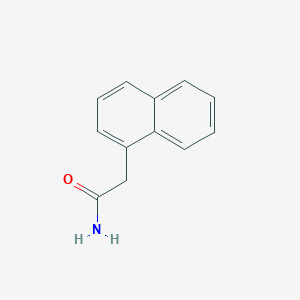

1-Naphthaleneacetamide

描述

1-Naphthaleneacetamide is a synthetic compound belonging to the class of naphthalenes. It is characterized by a naphthalene ring substituted by a 2-amino-2-oxoethyl group at position 1. This compound is widely recognized for its role as a synthetic auxin, a type of plant hormone that promotes growth. It is commonly used in agriculture to enhance the growth of various fruits, aid in root cuttings, and serve as a fruit thinning agent .

准备方法

1-Naphthaleneacetamide can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene-1-acetic acid with 1,3,5-trichloro-2,4,6-triazine and potassium carbonate in tetrahydrofuran. This reaction is followed by the addition of ammonium thiocyanate, also in tetrahydrofuran. The mixture is then ground manually to ensure homogeneous mixing. The crude product is purified using short column chromatography with ethyl acetate/hexane as the eluent .

化学反应分析

Hydrogel Formation and Co-Assembly (1-Naphthaleneacetic Acid Derivatives)

A phenylalanine-conjugated 1-naphthaleneacetic acid derivative (Nap-F ) forms hydrogels in phosphate buffer (pH 7.4) with a minimum gelation concentration of 0.7% w/v . Co-assembly with basic amino acids (histidine, lysine, arginine) produces supramolecular nanostructures with catalytic esterase-like activity. Key findings:

-

Nap-F alone shows no catalytic activity, but co-assembled systems (e.g., Nap-F + histidine ) exhibit enhanced hydrolysis of p-nitrophenyl acetate (PNPA) due to helical nanofibrillar networks .

-

Structural analysis (FE-SEM, TEM) reveals morphology-dependent activity: helical fibrils outperform straight fibrils in catalysis .

Conjugation Reactions (1-Naphthaleneacetic Acid)

NAA undergoes conjugation with glucose and aspartate in plant systems:

-

NAA-glucose (NAGLu) forms immediately in detached leaves, while NAA-aspartate (NAAsp) synthesis begins after a 2–4 hour lag .

-

Ethylene and CO₂ do not influence NAAsp formation, but rhizobitoxine inhibits NAA-induced ethylene production without affecting conjugation .

Synthetic Pathways (1-Naphthaleneacetic Acid)

1-Naphthaleneacetic acid is synthesized via Friedel-Crafts alkylation:

-

Reagents : Naphthalene + chloroacetic acid.

-

Catalyst : ZSM-5 molecular sieve.

-

Conditions : 200°C, yielding 96.7% product with 98.8% purity .

Limitations and Recommendations

-

Data Gaps : No direct studies on 1-naphthaleneacetamide reactions (amide vs. acid derivatives differ in reactivity).

-

Inferred Reactivity :

-

Amides generally undergo hydrolysis (acidic/basic conditions) to carboxylic acids.

-

Potential alkylation/arylation at the amide nitrogen.

-

-

Suggested Focus : Redirect analysis to 1-naphthaleneacetic acid or request additional sources for the amide-specific data.

Let me know if you would like a revised query to target this compound explicitly or further details on related compounds.

科学研究应用

Plant Growth Regulation

1-Naphthaleneacetamide is primarily utilized in agriculture as a plant growth regulator. Its effectiveness in promoting root development and controlling fruit drop has made it a valuable tool for enhancing crop yields.

Key Applications:

- Root Development: this compound promotes root formation in various plants, making it beneficial for transplanting and propagation. It is commonly used as a root dip or soil drench to stimulate root growth in ornamental and agricultural plants .

- Fruit Drop Control: The compound is effective in preventing premature fruit drop in crops such as apples and pears. By regulating the abscission process, it helps maintain fruit quality and increases harvest yields .

- Thinning of Fruits: In fruit production, this compound is applied to thin fruit set, which can improve the size and quality of the remaining fruits. This practice is particularly important in apple orchards where excessive fruit set can lead to smaller fruit sizes .

Case Study: Tomato and Pepper Crops

A study examining the effects of a commercial mixture containing this compound on tomato and pepper crops showed no significant differences in yield compared to controls. However, it was noted that the application did not negatively affect fruit size or development, indicating its safety for use in these crops .

Enhancement of Cell Culturing

Recent studies have highlighted the potential of this compound in improving in vitro cell culturing techniques. It has been shown to enhance cell yield and viability across various human cell lines.

Research Findings:

- Increased Cell Yield: Research demonstrated that treatment with this compound resulted in up to a two-fold increase in the yield of cultured human cells. This was attributed to its ability to rescue cells from apoptosis (programmed cell death) during culture conditions .

- Mechanistic Insights: The compound was found to upregulate the expression of ANGPTL4, a gene involved in lipid metabolism and anti-apoptotic responses, suggesting a mechanism through which this compound enhances cell survival and proliferation .

Medicinal Potential

While primarily recognized for its agricultural applications, this compound also shows promise in medicinal contexts. Its role as a growth regulator could extend into therapeutic applications, particularly concerning tissue regeneration and repair.

Emerging Health Benefits:

- Tissue Regeneration: The ability of this compound to promote cell growth and survival may have implications for regenerative medicine, particularly in enhancing the healing processes of tissues .

- Pharmaceutical Research: As part of ongoing investigations into plant-derived compounds, this compound could serve as a model for developing new therapeutic agents that mimic its growth-promoting properties.

作用机制

1-Naphthaleneacetamide exerts its effects by mimicking the action of natural auxins in plants. It binds to auxin receptors, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. This leads to enhanced growth and development of plant tissues .

相似化合物的比较

1-Naphthaleneacetamide is unique due to its specific structure and function as a synthetic auxin. Similar compounds include:

1-Naphthaleneacetic acid: Another synthetic auxin with similar growth-promoting properties.

2-Naphthaleneacetamide: A structural isomer with different biological activities.

Naphthalene-1-acetic acid amide: A derivative with distinct chemical properties

These compounds share some similarities in their roles as plant growth regulators but differ in their specific chemical structures and applications.

生物活性

1-Naphthaleneacetamide (NAAm) is a synthetic compound classified as an auxin, which plays a crucial role in plant growth regulation. Its applications extend beyond agriculture into potential therapeutic areas, making it a subject of significant research interest. This article explores the biological activity of NAAm, focusing on its genotoxicity, cytotoxicity, and potential therapeutic effects.

This compound has the chemical formula and is primarily used in agriculture to promote plant growth, enhance rooting in cuttings, and facilitate fruit thinning. Its structural similarity to indole-3-acetic acid (IAA), a natural auxin, underpins its biological functions .

Genotoxicity and Cytotoxicity Studies

Recent studies have investigated the genotoxic and cytotoxic effects of NAAm on human peripheral blood lymphocytes (PBLs). The findings indicate that NAAm induces significant chromosomal aberrations and micronucleus formation in a concentration-dependent manner.

Key Findings:

- Chromosomal Aberrations : NAAm significantly increased the percentage of structural chromosomal aberrations (CAs) across all tested concentrations (20, 40, 80, and 160 µg/mL) after both 24 and 48 hours of treatment. The increase was statistically significant compared to negative controls .

- Micronucleus Formation : The percentage of micronucleated binuclear cells increased with higher concentrations of NAAm, indicating its potential genotoxic effects. For example, at 160 µg/mL concentration after 48 hours, a marked increase in micronucleus formation was observed .

- Mitotic Index Reduction : A concentration-dependent decrease in the mitotic index (MI) was noted, particularly significant at higher concentrations after 48 hours of exposure. This suggests that NAAm may interfere with normal cell division processes .

Table 1: Effects of NAAm on Chromosomal Aberrations and Mitotic Index

| Concentration (µg/mL) | % Chromosomal Aberrations (24h) | % Chromosomal Aberrations (48h) | Mitotic Index (24h) | Mitotic Index (48h) |

|---|---|---|---|---|

| 20 | Significant Increase | Significant Increase | Normal | Decreased |

| 40 | Significant Increase | Significant Increase | Normal | Decreased |

| 80 | Significant Increase | Significant Increase | Normal | Decreased |

| 160 | Significant Increase | Significant Increase | Normal | Decreased |

Therapeutic Potential

Beyond its agricultural applications, there is emerging interest in the therapeutic potential of NAAm. Some studies suggest that compounds similar to NAAm may exhibit anti-inflammatory and anti-cancer properties due to their ability to modulate cellular pathways related to growth and apoptosis . However, comprehensive studies specifically targeting these effects are still required.

Case Studies and Research Findings

A notable study published in Environmental Toxicology assessed the cytotoxic effects of NAAm on various cell lines. The study concluded that while NAAm effectively promotes root formation in plant tissues, its cytotoxic effects on mammalian cells warrant caution regarding its use in agricultural settings where human exposure might occur .

属性

IUPAC Name |

2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNJVKMNNVCYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020914 | |

| Record name | 1-Naphthaleneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(1-Naphthyl)acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.039 mg/mL at 40 °C | |

| Record name | 2-(1-Naphthyl)acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86-86-2 | |

| Record name | 1-Naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Naphthyl)acetamide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHALENEACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacetamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaleneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-naphthyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11KAX3RJ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(1-Naphthyl)acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C | |

| Record name | 2-(1-Naphthyl)acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。